molecular formula C6H10N4O2 B1218522 (4-Morpholinylnitrosoamino)acetonitrile CAS No. 26687-79-6

(4-Morpholinylnitrosoamino)acetonitrile

Cat. No.: B1218522
CAS No.: 26687-79-6
M. Wt: 170.17 g/mol
InChI Key: KEAFBPBSUPYFGT-UHFFFAOYSA-N
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Description

(4-Morpholinylnitrosoamino)acetonitrile is an organic compound with the molecular formula C6H10N4O2. It is characterized by the presence of a morpholine ring, a nitroso group, and an acetonitrile moiety.

Scientific Research Applications

(4-Morpholinylnitrosoamino)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitroso group.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nitric oxide pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinylnitrosoamino)acetonitrile typically involves the reaction of morpholine with nitrosating agents in the presence of acetonitrile. One common method includes the use of sodium nitrite and acetic acid as nitrosating agents, which react with morpholine to form the nitroso derivative. This intermediate then reacts with acetonitrile to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: (4-Morpholinylnitrosoamino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Morpholinylnitrosoamino)acetonitrile involves the release of nitric oxide (NO) from the nitroso group. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s ability to modulate NO pathways makes it of interest in the study of cardiovascular and neurological diseases .

Comparison with Similar Compounds

  • N-Morpholino-N-nitroso-amino acetonitrile
  • N-nitrosomorpholinoaminoacetonitrile
  • Pentaerythritol tetranitrate

Comparison: (4-Morpholinylnitrosoamino)acetonitrile is unique due to its specific combination of a morpholine ring, nitroso group, and acetonitrile moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pentaerythritol tetranitrate is primarily used for its explosive properties and as a vasodilator, whereas this compound is more focused on its potential as a biochemical probe and therapeutic agent .

Properties

IUPAC Name

N-(cyanomethyl)-N-morpholin-4-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-1-2-10(8-11)9-3-5-12-6-4-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAFBPBSUPYFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N(CC#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949504
Record name N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26687-79-6
Record name N-Nitrosomorpholinoaminoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026687796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Cyanomethyl)-N-morpholin-4-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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